molecular formula C15H29NO3 B1619443 6-(Isononanoylamino)hexanoic acid CAS No. 71902-23-3

6-(Isononanoylamino)hexanoic acid

Cat. No.: B1619443
CAS No.: 71902-23-3
M. Wt: 271.4 g/mol
InChI Key: KWAKSEGGFHCMJS-UHFFFAOYSA-N
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Description

6-(Isononanoylamino)hexanoic acid (CAS: 71902-23-3) is a hexanoic acid derivative substituted with an isononanoylamino group at the terminal position. Its molecular formula is C₁₅H₂₉NO₃, with a molecular weight of 271.40 g/mol . Structurally, it consists of a linear hexanoic acid backbone modified by a branched isononanoyl (C₉H₁₇O) amide group. This modification enhances its lipophilicity compared to simpler alkyl or cyclic amine-substituted analogs.

For this compound, a plausible route involves coupling isononanoic acid chloride with 6-aminohexanoic acid under standard amidation conditions .

Properties

CAS No.

71902-23-3

Molecular Formula

C15H29NO3

Molecular Weight

271.4 g/mol

IUPAC Name

6-(7-methyloctanoylamino)hexanoic acid

InChI

InChI=1S/C15H29NO3/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

KWAKSEGGFHCMJS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)NCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCC(=O)NCCCCCC(=O)O

Other CAS No.

71902-23-3

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The activity and applications of hexanoic acid derivatives are highly influenced by their substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/ER Value
6-(Isononanoylamino)hexanoic acid C₁₅H₂₉NO₃ 271.40 Branched alkyl (C₉H₁₇O) High lipophilicity; no H-bond acceptors beyond amide
6-(Piperidin-1-yl)hexanoic acid C₁₁H₂₁NO₂ 199.29 Cyclic amine (piperidine) ER = 5.6 (decyl ester)
6-(Morpholin-4-yl)hexanoic acid C₁₀H₁₉NO₃ 201.26 Morpholine (with oxygen) ER = 15.0 (decyl ester)
6-(Dimethylamino)hexanoic acid C₈H₁₇NO₂ 159.23 Small tertiary amine Lower lipophilicity; basic group

Key Observations :

  • Hydrogen Bonding: Morpholine derivatives exhibit higher skin penetration enhancement (ER = 15.0) due to the ethereal oxygen acting as a hydrogen bond acceptor, a feature absent in the isononanoylamino variant .
  • Bulkiness : Piperidine and morpholine substituents are bulkier than linear alkyl chains, which may sterically hinder interactions in certain applications .
Skin Penetration Enhancement
  • Morpholine Derivatives: The ER value of 15.0 for the decyl ester of 6-(morpholin-4-yl)hexanoic acid highlights the critical role of hydrogen bonding in enhancing transdermal delivery .

Stability and Reactivity

  • Amide Stability: The isononanoylamino group’s amide bond is less prone to hydrolysis compared to esters (e.g., ethyl 6-(dimethylamino)hexanoate), enhancing stability in aqueous environments .
  • Thermal Behavior : Branched alkyl chains may lower melting points compared to cyclic amines, improving solubility in organic solvents .

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